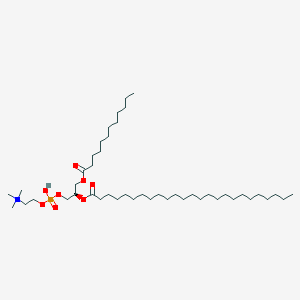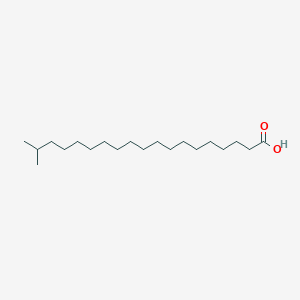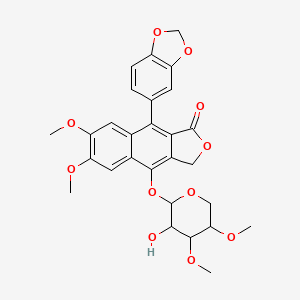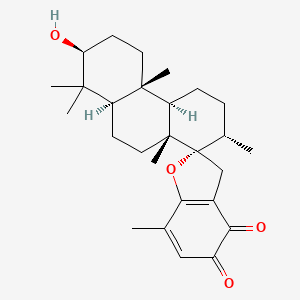
Upupup
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is a nucleotide compound composed of three uridine monophosphate units linked by phosphodiester bonds. This compound is a type of ribonucleic acid (RNA) oligonucleotide, which plays a crucial role in various biological processes, including protein synthesis and gene regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid typically involves the stepwise addition of uridine monophosphate units. The process begins with the protection of the hydroxyl groups on the uridine molecules to prevent unwanted side reactions. The protected uridine is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form a phosphodiester bond with another uridine molecule. This process is repeated until the desired oligonucleotide length is achieved. Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves automated solid-phase synthesis. This method uses a solid support, such as controlled pore glass (CPG), to which the first nucleotide is attached. Subsequent nucleotides are added sequentially using automated synthesizers, which control the addition of reagents and the removal of protecting groups. This method allows for the efficient and scalable production of oligonucleotides.
Chemical Reactions Analysis
Types of Reactions
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes, such as ribonucleases, resulting in the formation of shorter oligonucleotides or individual nucleotides.
Oxidation and Reduction: The uridine units can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: The hydroxyl groups on the ribose units can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using ribonucleases under mild aqueous conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces shorter oligonucleotides or individual uridine monophosphate units.
Oxidation: Results in the formation of oxidized uridine derivatives.
Substitution: Leads to the formation of modified nucleotides with altered functional groups.
Scientific Research Applications
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of RNA oligonucleotides.
Biology: Plays a role in understanding RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in RNA interference (RNAi) and antisense oligonucleotide therapies.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to complementary RNA or DNA sequences, forming double-stranded structures that can regulate gene expression. Additionally, it can serve as a substrate for enzymes involved in RNA processing and degradation, influencing the stability and function of RNA molecules.
Comparison with Similar Compounds
Similar Compounds
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylic acid: A longer oligonucleotide with an additional uridine monophosphate unit.
Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-3’-cytidylic acid: A similar compound composed of cytidine monophosphate units.
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-3’-adenylic acid: An analogous compound with adenosine monophosphate units.
Uniqueness
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is unique due to its specific sequence of uridine monophosphate units, which imparts distinct properties and functions. Its ability to form stable double-stranded structures with complementary RNA or DNA sequences makes it valuable for studying RNA interactions and developing RNA-based therapeutics.
Properties
CAS No. |
3504-15-2 |
|---|---|
Molecular Formula |
C27H35N6O25P3 |
Molecular Weight |
936.5 g/mol |
IUPAC Name |
[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-1,3-bis[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]propan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H35N6O25P3/c34-11-1-4-31(24(41)28-11)21-17(40)16(39)20(55-21)27(58-61(50,51)52,7-9-14(37)18(56-59(44,45)46)22(53-9)32-5-2-12(35)29-25(32)42)8-10-15(38)19(57-60(47,48)49)23(54-10)33-6-3-13(36)30-26(33)43/h1-6,9-10,14-23,37-40H,7-8H2,(H,28,34,41)(H,29,35,42)(H,30,36,43)(H2,44,45,46)(H2,47,48,49)(H2,50,51,52)/t9-,10-,14-,15-,16+,17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChI Key |
ISIADHSUQYFCNX-QGPWHBDCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
3504-15-2 |
Synonyms |
UpUpUp uridylyl-(3'-5')-uridylyl-(3'-5')-3'-uridylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)



![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)

